4-Formylpyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

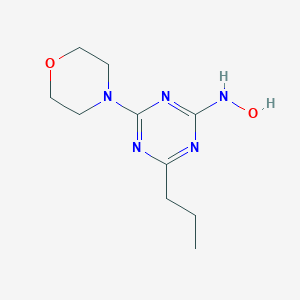

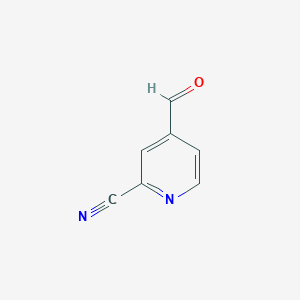

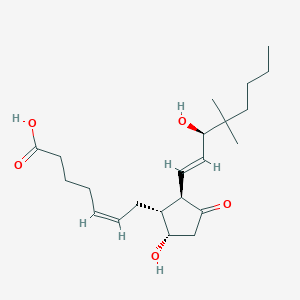

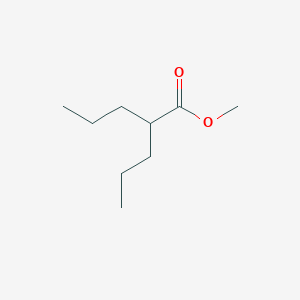

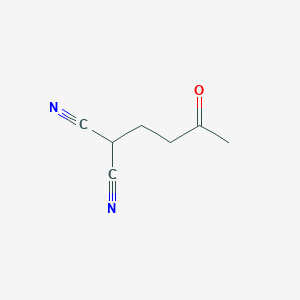

4-Formylpyridine-2-carbonitrile is a chemical compound with the molecular formula C7H4N2O . It is also known as 2-Cyanopyridine-4-carboxaldehyde .

Synthesis Analysis

The synthesis of derivatives related to 4-Formylpyridine-2-carbonitrile has been reported in the literature. For instance, the synthesis of derivatives was achieved starting from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis

The molecular structure of 4-Formylpyridine-2-carbonitrile can be analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : This research focuses on the synthesis of fluorinated pyridines, including 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines .

- Method : Various methods are presented for the synthesis of these compounds, including the Umemoto reaction and Balts-Schiemann reaction .

- Results : These fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Field : Organic Chemistry

- Application : This research involves the synthesis of 2-formimidate-3-carbonitrile derivatives bearing 4H-Pyran and Dihydropyridine moieties .

- Method : The synthesis was achieved via conventional solvothermal and microwave radiation methods. The use of microwave radiation led to the formation of the desired products in a shorter time compared to the conventional method .

- Results : The formation of the 2-formimidate-3-carbonitrile derivatives was confirmed using spectroscopic techniques. The molecular geometry and intermolecular interactions were investigated using single-crystal X-ray diffraction .

Synthesis of Fluorinated Pyridines

Microwave Assisted Synthesis of 2-Formimidate-3-carbonitrile Derivatives

- Field : Radiobiology

- Application : This research involves the synthesis of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

- Method : The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Results : The fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Field : Organic Chemistry

- Application : This research involves the synthesis of pyrimidine derivatives, which are gaining focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .

- Method : Various synthetic methods are used for the preparation of these compounds .

- Results : The formation of the pyrimidine derivatives was confirmed using various spectroscopic techniques .

Synthesis of F 18 Substituted Pyridines

Synthesis of Pyrimidine Derivatives

- Field : Organic Chemistry

- Application : This research involves the synthesis of 1,2,4-triazines and 1,2,4-triazine 4-oxides from pyridine-2-carbaldehydes .

- Method : The synthesis involves heterocyclization with iso-nitrosoacetophenone hydrazones, followed by aromatization by the action of oxidants or by dehydration in boiling acetic acid .

- Results : Substituted 3-(pyridin-2-yl)-1,2,4-triazines or 3-(pyridin-2-yl)-1,2,4-triazine 4-oxides were formed .

- Field : Organic Chemistry

- Application : This research involves the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are very important heterocyclic compounds with a wide range of interesting biological activities .

- Method : The synthesis involves a wide array of synthetic work, and the conception of a new modified polycyclic framework based on this core structure .

- Results : These compounds have a huge potential in drug discovery .

Synthesis of 1,2,4-Triazines and 1,2,4-Triazine 4-Oxides

Synthesis of Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives

Propriétés

IUPAC Name |

4-formylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJMFFPLHLWYJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376640 |

Source

|

| Record name | 4-formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylpyridine-2-carbonitrile | |

CAS RN |

131747-70-1 |

Source

|

| Record name | 4-Formyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)